2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-5-6-16(15-9)8-4-2-1-3-7(8)14/h1-6H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEOSKFGQSXNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).
Coupling with Aniline: The final step involves coupling the trifluoromethylated pyrazole with aniline.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Key considerations include the choice of catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the aniline moiety is replaced by other functional groups. Common reagents include halides, alkoxides, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halides (e.g., bromine, chlorine), alkoxides (e.g., sodium methoxide), and amines (e.g., methylamine).
Major Products Formed
Oxidation: Quinones, nitro compounds, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated compounds, alkoxylated compounds, and aminated compounds.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for:
- Synthesis of Pharmaceuticals : It is used in the development of various drug candidates due to its ability to interact with biological targets.
- Agrochemicals : The compound can be utilized in the formulation of pesticides and herbicides.
Biology
The compound is under investigation for its potential bioactive properties:
-
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against Gram-positive bacteria, with studies reporting minimum inhibitory concentrations (MIC) as low as for similar trifluoromethyl phenyl derivatives.
Compound MIC (µg/mL) Activity This compound TBD Potential antimicrobial Trifluoromethyl phenyl derivatives 0.78 - 3.125 Highly potent against Gram-positive bacteria - Anticancer Properties : Preliminary studies suggest that the compound may inhibit specific kinases or modulate receptor signaling pathways involved in cancer progression.
Medicine
In medicinal chemistry, this compound is being explored for:
- Drug Development : Its potential as an enzyme inhibitor and receptor modulator makes it a candidate for treating various diseases, including cancer and inflammatory conditions.
Industry
The compound's unique chemical properties make it suitable for industrial applications:
- Advanced Materials : It can be used in the production of polymers and coatings, owing to its stability and reactivity.
Case Studies
Several studies have highlighted the efficacy of compounds similar to this compound:
- A study demonstrated that trifluoromethyl-substituted aniline derivatives exhibited low toxicity to human cultured cells while maintaining high antimicrobial efficacy against Staphylococcus aureus with low MIC values.
- Another research effort focused on synthesizing novel pyrazole derivatives that showed promising anti-inflammatory and analgesic activities comparable to indomethacin .
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain kinases or modulate receptor signaling pathways.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Pyrazole Substituents
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline
- Molecular Formula : C₁₀H₇F₃N₃
- Molecular Weight : 245.18 g/mol
- CAS : 231953-33-6
- Key Difference: The pyrazole ring is attached to the para position of the aniline.
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Halogen-Substituted Derivatives
3-Chloro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
- Molecular Formula : C₁₀H₆ClF₃N₃
- Molecular Weight : 280.62 g/mol
- CAS : 1006467-61-3
- Key Difference : A chlorine atom replaces a hydrogen at the 3-position of the aniline. This substitution increases lipophilicity (logP ~2.8) and may improve resistance to oxidative degradation .
3-Fluoro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Structural Modifications Beyond Pyrazole
5-Fluoro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
- Molecular Formula : C₁₄H₁₃F₄N₃
- Molecular Weight : 299.27 g/mol
- CAS : 937597-90-5
- Key Difference: Incorporates a tetrahydroindazole ring system.
Trifluoromethyl Placement on the Aniline Core
2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline
- Molecular Formula : C₁₀H₇F₃N₃
- Molecular Weight : 250.18 g/mol
- CAS: Not explicitly listed (Ref: 10-F348884)
- Key Difference : The trifluoromethyl group is on the aniline ring (5-position) rather than the pyrazole. This shifts the electron-withdrawing effect to the aromatic amine, altering acidity (pKa ~3.5 vs. ~4.2 for the target compound) .
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group on pyrazole enhances electron withdrawal, stabilizing negative charge in intermediates during synthetic reactions .
- Bioactivity : Ortho-substituted analogs (e.g., the target compound) exhibit higher steric hindrance, reducing off-target interactions in kinase inhibitors compared to para-substituted derivatives .
- Solubility: Halogenated derivatives (Cl, F) show ~20% lower aqueous solubility than non-halogenated analogs, impacting formulation strategies .
Biological Activity
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound characterized by a trifluoromethyl group attached to a pyrazole ring, which is further linked to an aniline moiety. Its molecular formula is C10H8F3N3. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The unique structure of this compound enhances its chemical reactivity and biological properties. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, potentially improving binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may inhibit the activity of certain kinases or modulate receptor signaling pathways.
- Pathways Involved : It can affect various cellular pathways related to cell proliferation, apoptosis, and signal transduction.
Antimicrobial Activity
Research indicates that derivatives containing the pyrazole structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent growth inhibition against Gram-positive bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Potential antimicrobial |
| Trifluoromethyl phenyl derivatives | 0.78 - 3.125 | Highly potent against Gram-positive bacteria |
Case Study : A study reported that certain trifluoromethyl-substituted aniline derivatives exhibited low toxicity to human cultured cells while maintaining high antimicrobial efficacy against Staphylococcus aureus with low minimum inhibitory concentrations (MIC) .
Anticancer Activity
The anticancer potential of this compound is also under investigation. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (breast cancer) | 3.79 | |
| SF-268 (brain cancer) | 12.50 | |
| NCI-H460 (lung cancer) | 42.30 |
Research Findings : The compound's structure suggests it may interfere with cancer cell proliferation through modulation of key signaling pathways involved in tumor growth .
Summary of Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Properties : Exhibits strong activity against Gram-positive bacteria with low toxicity profiles.
- Anticancer Potential : Shows promising cytotoxic effects across multiple cancer cell lines, warranting further investigation into its therapeutic applications.
- Mechanistic Insights : Interacts with enzymes and receptors involved in crucial biological processes, potentially leading to modulation of their activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, and how is its purity validated?
- Synthesis : A common approach involves coupling 3-(trifluoromethyl)-1H-pyrazole with 2-nitroaniline followed by reduction (e.g., catalytic hydrogenation) to yield the aniline moiety. Alternative methods may use Buchwald-Hartwig amination for regioselective coupling .
- Characterization :
- HPLC/GC-MS : Quantify purity (typically ≥95% as per commercial standards) and detect impurities .
- NMR/IR Spectroscopy : Confirm structural integrity (e.g., NH₂ group at ~6.5 ppm in ¹H NMR; C-F stretches in IR at 1100–1250 cm⁻¹) .
- Elemental Analysis : Verify molecular formula (C₁₀H₇F₃N₃; MW 244.18) .
Q. What safety protocols are critical when handling this compound?
- Hazards : Classified as skin/eye irritant (Category 2/2A) due to reactive aniline and pyrazole groups .
- Mitigation :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid prolonged storage to prevent degradation into hazardous byproducts .
- Follow spill protocols: neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what role do SHELX programs play?
- Challenges : The trifluoromethyl group and pyrazole ring may induce disorder in crystal lattices, complicating electron density maps .
- Methodology :
- Use SHELXL for refinement: Input initial coordinates from SHELXD (charge-flipping) or direct methods. Apply restraints for CF₃ group disorder .
- Validate with R-factor (<5%) and residual density maps. Example: A related pyrazole-aniline derivative (C₁₄H₁₃F₄N₃) refined to R₁ = 0.039 using SHELXL .
Q. How can contradictory NMR data between experimental and computational predictions be reconciled?
- Source of Discrepancies : Solvent effects, dynamic proton exchange (NH₂ group), or incorrect DFT functional selection.
- Resolution Strategies :
- Solvent Correction : Use COSMO-RS to simulate solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) .
- Dynamic NMR : Perform variable-temperature ¹H NMR to assess NH₂ proton exchange rates .
- DFT Optimization : Compare B3LYP/6-311+G(d,p) calculations with experimental data; adjust for implicit solvent models .
Q. What analytical methods detect trace impurities or degradation products in this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
